1-Pyrimidin-2-ylpiperidine-4-carboxamide
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Description
1-Pyrimidin-2-ylpiperidine-4-carboxamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H14N4O and a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidin-2-yl group attached to a piperidine ring at the 1-position. The piperidine ring is further substituted at the 4-position with a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.24 and a molecular formula of C10H14N4O .Scientific Research Applications
Anticancer Applications
- Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) are explored for their anticancer properties, particularly as histone deacetylase (HDAC) inhibitors. MGCD0103 selectively inhibits HDACs 1-3 and 11, inducing cancer cell cycle arrest and apoptosis, and has entered clinical trials showing promise as an anticancer drug (Zhou et al., 2008).
DNA Interaction and Gene Expression Modulation
- Designed peptides like pyridine-2-carboxamide-netropsin (2-PyN) bind specifically to DNA sequences, demonstrating the potential to modulate gene expression by disrupting protein-DNA interactions. These findings highlight the role of such compounds in studying gene regulation and potential therapeutic applications (Wade et al., 1992).
Synthetic Methodologies
- Research has also focused on the development of synthetic methodologies for pyrimidin-4(3H)-ones, offering a one-pot synthesis approach via reactions with Vilsmeier reagents. This work contributes to the chemistry of pyrimidine derivatives, providing a foundation for further exploration of their applications (Zhang et al., 2011).
Inhibitors of Transcription Factors
- Pyrimidine derivatives have been studied as inhibitors of transcription factors such as NF-kappaB and AP-1, which are key regulators in inflammation and cancer. These compounds offer insights into the development of new therapeutic agents targeting these pathways (Palanki et al., 2000).
Antiviral Research
- Pyrimidinol carboxylic acids have been designed as inhibitors of HIV-1 RNase H function, demonstrating the potential of pyrimidine derivatives in antiviral research. Although these specific compounds did not exhibit antiviral effects, they provided valuable structural insights for future inhibitor design (Kirschberg et al., 2009).
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-9(15)8-2-6-14(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMQKPLIUDKQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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